Nessg

Bacterial Physiology Potassium Efflux Ligand-Gated Ion Channels

Nessg (N-ethylsuccinimido-S-glutathione) is the only commercially available glutathione conjugate that activates bacterial KefB/KefC with 10–20-fold higher affinity than GSH. Unlike generic GSH or S-lactoylglutathione, Nessg delivers robust, reproducible K+ efflux activation even under millimolar intracellular glutathione—essential for calibrating efflux assays and validating genetic knockouts. Also a defined quantitative inhibitor of human GSTP1-1 (IC50=100 nM), GSTM2-2 (IC50=20 nM), and GLO1 (IC50=300 nM). Co-crystallized with KefC at 2.10 Å (PDB 3L9X) for structure-based drug design.

Molecular Formula C16H24N4O8S
Molecular Weight 432.5 g/mol
CAS No. 23559-30-0
Cat. No. B12705241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNessg
CAS23559-30-0
Molecular FormulaC16H24N4O8S
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCCN1C(=O)CC(C1=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
InChIInChI=1S/C16H24N4O8S/c1-2-20-12(22)5-10(15(20)26)29-7-9(14(25)18-6-13(23)24)19-11(21)4-3-8(17)16(27)28/h8-10H,2-7,17H2,1H3,(H,18,25)(H,19,21)(H,23,24)(H,27,28)/t8-,9-,10?/m0/s1
InChIKeyQCPAUAAIPLHRLB-XMCUXHSSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / 1 kg / 1 metric / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nessg (CAS 23559-30-0): A Validated Glutathione Conjugate Activator and Probe for Potassium Efflux and Detoxification Systems


Nessg, also known as N-ethylsuccinimido-S-glutathione (ESG) [1], is a synthetic glutathione S-conjugate (GS-X) formed via the reaction of glutathione (GSH) with N-ethylmaleimide (NEM) [2]. As a well-characterized and potent activator of the bacterial glutathione-gated potassium efflux systems KefB and KefC [1], it is widely utilized as a positive control probe in bacterial electrophysiology and detoxification research [3]. Its defined structure and commercial availability position it as a preferred reference standard over generic GSH conjugates for investigations into bacterial K+ efflux and drug metabolism.

Why Nessg (CAS 23559-30-0) Cannot Be Replaced by Generic Glutathione or Other Conjugates


Generic substitution of Nessg with unmodified glutathione (GSH) or other in-class conjugates fails due to significant quantitative differences in target engagement and functional output [1]. Unlike GSH, which acts as an inhibitor of the Kef potassium efflux system, Nessg is a potent activator, demonstrating a 10-20 fold higher binding affinity for the Kef regulatory domain [1]. Furthermore, compared to other native glutathione-S-conjugates like S-lactoylglutathione—which exhibits Kef binding affinity similar to GSH and is a poor activator—Nessg uniquely triggers the conformational changes required for full system gating [1]. These divergent properties preclude functional interchangeability and underscore the requirement for the specific N-ethylsuccinimido moiety for desired experimental outcomes.

Quantitative Differentiator Evidence for Nessg (CAS 23559-30-0) vs. Analogs


10-20 Fold Higher Affinity for Kef Potassium Efflux System Compared to Glutathione

Nessg demonstrates a 10-20 fold higher binding affinity for the Kef potassium efflux system relative to glutathione (GSH) [1]. In contrast, the native ligand S-lactoylglutathione exhibits a Kef binding affinity comparable to GSH [1].

Bacterial Physiology Potassium Efflux Ligand-Gated Ion Channels

Potent Inhibition of Human GSTP1-1 with an IC50 of 100 nM

Nessg potently inhibits human glutathione S-transferase P1-1 (GSTP1-1), a key enzyme implicated in multidrug resistance, with an IC50 value of 100 nM [1].

Cancer Drug Resistance Enzymology Glutathione Transferase

High-Affinity Inhibition of Human GSTM2-2 with an IC50 of 20 nM

Nessg exhibits strong inhibitory activity against human glutathione S-transferase Mu 2-2 (GSTM2-2) with an IC50 value of 20 nM [1].

Detoxification Enzymology Glutathione Transferase

Inhibition of Human Glyoxalase 1 (GLO1) with an IC50 of 300 nM

Nessg inhibits human recombinant glyoxalase 1 (GLO1), an enzyme involved in the detoxification of methylglyoxal, with an IC50 value of 300 nM [1].

Glycation Metabolic Disease Enzyme Inhibition

Elucidated Binding Mode in KefC via High-Resolution Co-crystal Structure (2.10 Å)

The precise molecular interactions between Nessg and the KefC regulatory domain have been resolved at 2.10 Å resolution via X-ray diffraction [1]. This structure reveals that the N-ethylsuccinimido moiety of Nessg induces a specific interdomain conformational change distinct from that induced by GSH or other adducts [1].

Structural Biology Protein-Ligand Interactions Ion Channel Gating

Optimal Scientific Application Scenarios for Nessg (CAS 23559-30-0)


Positive Control in Bacterial Potassium Efflux Assays

Utilize Nessg as a positive control activator of KefB and KefC in E. coli and other Gram-negative bacterial models. Its 10-20 fold higher affinity over GSH ensures robust and reproducible activation of K+ efflux, even in the presence of millimolar intracellular glutathione concentrations [1]. This is essential for calibrating efflux assays and validating genetic knockouts.

Reference Inhibitor for Glutathione Transferase (GST) Enzymology

Employ Nessg as a quantitative reference inhibitor for human GSTP1-1 (IC50 = 100 nM) and GSTM2-2 (IC50 = 20 nM) in enzymatic assays [1][2]. This is particularly valuable in cancer research for studying GST-mediated drug resistance and screening for novel GST inhibitors, providing a benchmark for comparing the potency of new chemical entities.

Tool Compound for Glyoxalase 1 (GLO1) Inhibition Studies

Leverage Nessg as a defined inhibitor of GLO1 (IC50 = 300 nM) in studies investigating methylglyoxal detoxification and advanced glycation end-product (AGE) formation [1]. Its quantifiable activity allows for controlled modulation of the glyoxalase pathway in cellular and biochemical experiments.

Ligand for Structure-Based Drug Design (SBDD) and SAR Studies

Use Nessg as a reference ligand for co-crystallization and molecular modeling of glutathione-binding proteins. The high-resolution (2.10 Å) KefC-ESG co-crystal structure provides a validated template for rational design of novel Kef modulators and for investigating the structural basis of ligand discrimination in the KTN domain family [1].

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